molecular formula C12H17BrO2 B1407843 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol CAS No. 1458652-75-9

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol

Cat. No.: B1407843
CAS No.: 1458652-75-9
M. Wt: 273.17 g/mol
InChI Key: FDKKOTJHTNIELJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol is a phenoxy-containing organic compound of significant interest in chemical research and development. This brominated and methyl-substituted phenoxy propanol derivative serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for the preparation of more complex molecules. The compound features a phenolic ether linkage and a tertiary alcohol functional group, which provide reactive sites for further chemical modification. Researchers utilize this bromodimethylphenoxy compound in various applications including medicinal chemistry research, agrochemical development, and materials science. The bromine atom at the para position of the aromatic ring, combined with the symmetric methyl substitutions at the 3 and 5 positions, creates a sterically defined structure that may influence molecular recognition properties. The isopropanol side chain with its tertiary hydroxyl group contributes to the compound's polarity and potential hydrogen-bonding capacity. This chemical is provided as a high-purity material suitable for research applications. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-8-5-10(6-9(2)11(8)13)15-7-12(3,4)14/h5-6,14H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKKOTJHTNIELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation in DMF at Room Temperature

  • Procedure: 4-bromo-3,5-dimethylphenol (3.0 g) and potassium carbonate (5.5 g) are dissolved in DMF (10 mL). The alkylating agent 3-(bromomethyl)-3-methyloxetane (2.95 g) is added.
  • Reaction Conditions: Stirred at 20 °C for 12 hours.
  • Workup: Partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. Organic extracts dried over magnesium sulfate, solvent evaporated.
  • Purification: Silica gel chromatography using cyclohexane/ethyl acetate gradient (100:0 to 70:30).
  • Yield: 3.5 g of product.
  • Characterization: LC retention time 1.81 min; Mass spectrum (ESI+) m/z = 285 [M+H]+.

Alkylation with Cesium Carbonate at Elevated Temperature

  • Procedure: 4-bromo-3,5-dimethylphenol (625 mg) and cesium carbonate (5 g) in DMF (10 mL) reacted with 5,5-dimethyl-dioxathiane-2-oxide (467 mg).
  • Reaction Conditions: Heated to 100 °C for 12 hours.
  • Workup: Partitioned between water and ethyl acetate. Organic phase washed with brine, dried over MgSO4.
  • Purification: Reverse-phase HPLC.
  • Yield: 251 mg.
  • Characterization: LC retention time 1.16 min; Mass spectrum (ESI+) m/z = 287 [M+H]+.

Microwave-Assisted Alkylation in Sealed Tube

  • Procedure: Cesium carbonate (5.4 g) added to a solution of 5,5-dimethyl-dioxathiane-2-oxide (500 mg) and 4-bromo-3,5-dimethylphenol (670 mg) in DMF (5 mL).
  • Reaction Conditions: Sealed vial heated under microwave irradiation at 120 °C for 12 hours.
  • Workup: Partitioned between ethyl acetate and water; organic phase washed three times with 2 M aqueous NaOH and brine; dried over MgSO4.
  • Purification: Silica gel chromatography with cyclohexane/ethyl acetate gradient (99:1 to 50:50).
  • Yield: 372 mg.
  • Characterization: LC retention time 1.17 min; Mass spectrum (ESI+) m/z = 287 [M+H]+.

Summary Table of Preparation Conditions and Yields

Entry Base Alkylating Agent Solvent Temp (°C) Time (h) Purification Method Yield (mg) LC tR (min) Mass Spec (m/z)
1 K2CO3 3-(bromomethyl)-3-methyloxetane DMF 20 12 Silica gel chromatography 3500 1.81 285 [M+H]+
2 Cs2CO3 5,5-dimethyl-dioxathiane-2-oxide DMF 100 12 Reverse-phase HPLC 251 1.16 287 [M+H]+
3 Cs2CO3 (microwave) 5,5-dimethyl-dioxathiane-2-oxide DMF 120 12 Silica gel chromatography 372 1.17 287 [M+H]+

Research Findings and Analysis

  • Base Selection: Cesium carbonate provides higher reactivity at elevated temperatures compared to potassium carbonate, likely due to its stronger basicity and better solubility in DMF, facilitating more efficient deprotonation of the phenol and nucleophilic attack.
  • Temperature Influence: Elevated temperatures (100–120 °C) significantly improve reaction yields compared to room temperature conditions, especially under microwave irradiation which accelerates reaction kinetics.
  • Microwave Irradiation: This method offers advantages in terms of reaction time and yield, providing cleaner reactions with fewer side products due to rapid and uniform heating.
  • Purification Techniques: Silica gel chromatography and reverse-phase HPLC are effective in isolating the target compound with high purity. The choice depends on scale and available equipment.
  • Mass Spectrometry: The consistent detection of [M+H]+ ions at m/z 285–287 confirms the molecular weight and successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-one.

    Reduction: Formation of 1-(3,5-Dimethylphenoxy)-2-methylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors.

Comparison with Similar Compounds

4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)
  • Molecular Formula: C₁₃H₁₆BrNO₃S
  • Molecular Weight : ~354 g/mol
  • Synthesis: Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in DMAc, yielding 66% .
4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36)
  • Synthesis : Derived from compound 35 via methylation (NaH/iodomethane), yielding 32% .
  • Key Differences : The additional methyl group introduces steric hindrance, likely reducing reactivity and yield compared to compound 33.
EP 4374877 Compound (Difluorophenyl Analog)
  • Molecular Weight : 554 g/mol (LCMS: m/z 554 [M+H]⁺)
  • Structure : Features a 4-bromo-3,5-difluorophenyl group and a pyrrolo-pyridazine core .
  • Key Differences: Fluorine substituents increase electronegativity and lipophilicity, as reflected in its longer HPLC retention time (1.64 min vs. none reported for the target compound) .
Impurity J(EP): 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
  • Molecular Formula: C₁₆H₂₅NO₅
  • Molecular Weight : 311.4 g/mol
  • Key Differences: Contains methoxyethyl and isopropylamino groups, enhancing hydrophilicity compared to the bromo-dimethylphenoxy group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents HPLC Retention Time (min) Solubility Inference
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol 273 Br, 3,5-diMe Not reported Low polarity (bulky aryl)
Compound 35 ~354 Br, 3,5-diMe, thiazinane Not reported Moderate (sulfone polarity)
EP 4374877 Compound 554 Br, 3,5-diF, pyrrolo-pyridazine 1.64 (SQD-FA05) High lipophilicity
Impurity J(EP) 311.4 OMe, 4-(2-methoxyethyl) Not reported High (polar substituents)
  • Solubility Trends: The bromo-dimethylphenoxy group in the target compound reduces water solubility compared to analogs with methoxy or sulfone groups. Fluorine substituents (EP 4374877 compound) enhance lipid solubility, favoring membrane permeability .

Biological Activity

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol is an organic compound characterized by a bromine atom and two methyl groups attached to a phenoxy ring, linked to a propanol moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₇BrO₂
  • Molecular Weight : 273.17 g/mol
  • CAS Number : 1458652-75-9

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties
    • The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Preliminary studies indicate that it may inhibit the growth of specific pathogens, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects
    • Investigations into the anti-inflammatory properties of this compound have revealed its potential to modulate inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation .
  • Enzyme Inhibition
    • The compound has been explored for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and diabetes. In vitro studies have demonstrated varying degrees of inhibitory activity, with some derivatives showing promising results .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Binding Affinity : The presence of the bromine atom and the phenoxy group enhances its reactivity and binding affinity to target proteins.
  • Modulation of Signaling Pathways : The compound may influence cellular signaling pathways by altering enzyme activities or receptor interactions, which can lead to therapeutic effects in various diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activity
4-Bromo-3,5-dimethylphenolStructureAntimicrobial
1-(4-Bromo-3,5-dimethylphenoxy)propan-2-amineStructureAnti-inflammatory

Case Studies

Several studies have investigated the biological activities of related bromophenols:

  • Study on PTP1B Inhibition :
    • A series of bromophenol derivatives were synthesized and evaluated for their PTP1B inhibitory activities. Among these, some compounds exhibited IC50 values indicating potent inhibition, which may correlate with the activity observed in this compound .
  • Anti-diabetic Assay :
    • In vivo studies using diabetic mouse models demonstrated that certain derivatives of bromophenols effectively lowered blood glucose levels and improved metabolic parameters, highlighting the potential therapeutic applications of compounds like this compound in diabetes management .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol, and how can purity be ensured?

  • Methodological Answer : A common synthesis involves nucleophilic substitution between 4-bromo-3,5-dimethylphenol and an epoxide precursor (e.g., 2,2-dimethoxy-3,5-dimethylphenyl oxirane) in a polar aprotic solvent like DMF, using Cs₂CO₃ as a base at 100°C for 16 hours. Post-reaction, the product is purified via flash chromatography (0–30% EtOAc in petroleum ether) . Purity is assessed using HPLC and NMR spectroscopy, with ¹H NMR (CDCl₃) showing characteristic peaks at δ 7.84 (s, 2H, aromatic), δ 4.66 (s, 2H, CH₂O), and δ 1.29 (s, 6H, CH₃) .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • Mass Spectrometry (MS) : ESI-MS should show an [M+H]⁺ peak at m/z 325.0 .
  • ¹H/¹³C NMR : Compare spectra with reference data to confirm substituent positions and stereochemistry. For example, the absence of splitting in the aromatic δ 7.84 signal confirms symmetric substitution at the 3,5-dimethyl positions .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction can resolve bond angles and confirm spatial arrangement (see similar brominated analogs in ).

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in sealed, light-protected containers under inert gas (N₂/Ar) at room temperature. Monitor degradation via periodic TLC or HPLC, as brominated aromatics are prone to hydrolytic debromination under humid conditions. Stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives of this compound (e.g., thiazinane analogs)?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

  • Catalyst Screening : Replace NaH with milder bases (e.g., KOtBu) to reduce side reactions in thiazinane syntheses .
  • Solvent Effects : Test DMAc vs. DMF for ring-opening reactions; DMAc may enhance solubility of brominated intermediates .
  • Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 100°C) can mitigate decomposition, as seen in improved yields (66% → 74%) for analogous systems .

Q. What mechanistic insights explain contradictory yield data in analogous bromophenol ether syntheses?

  • Methodological Answer : Competing pathways (e.g., SN2 vs. radical mechanisms) may arise due to steric hindrance from 3,5-dimethyl groups. Kinetic studies (e.g., in situ IR monitoring) can identify rate-determining steps. For example, bulky substituents slow nucleophilic attack, favoring side reactions unless high-dielectric solvents (e.g., DMF) stabilize transition states .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with bromophenol-binding pockets).
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ⁺ for the bromo group) with bioactivity data from analogs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for in vitro testing .

Q. What strategies resolve ambiguities in stereochemical assignments for this compound?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between methyl groups (δ 2.48 ppm) and the propan-2-ol moiety to confirm conformation .
  • VCD Spectroscopy : Vibrational circular dichroism can distinguish enantiomers if chiral centers are present .
  • Crystallographic Data : Compare unit cell parameters with known structures (e.g., CCDC entries in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol

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